(3-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Physicochemical profiling CNS drug design ADME prediction

Piperazine-based GPCR screening often suffers from inconsistent ADME profiles across positional isomers. (3-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE (MW 311.39, clogP 1.90, tPSA 62.30 Ų) addresses this with a quantifiable 16.6 Ų tPSA advantage over the 2-pyridyl isomer, enabling peripheral H1 antagonist programs with reduced CNS risk. • Zero Lipinski violations; 3 rotatable bonds for SAR expansion • ≥95% purity; ideal for H1 screening panels & SPR studies • MW 30 Da lower than 3,5-dimethoxy analog for lead optimization headroom

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
Cat. No. B5541886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C18H21N3O2/c1-23-17-6-2-5-16(12-17)18(22)21-10-8-20(9-11-21)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3
InChIKeyLSMUOJYMXMFJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone: Physicochemical and Pharmacological Profile


The compound (3-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE (C18H21N3O2, MW 311.39) is a synthetic N-acyl-N'-pyridylalkyl piperazine featuring a 3-methoxybenzoyl group at the N1 position and a 3-pyridylmethyl substituent at the N4 position. Predicted physicochemical properties include clogP 1.90 and topological polar surface area (tPSA) 62.30 Ų [1]. This scaffold belongs to a class of compounds investigated for antihistamine activity, where certain 4-substituted 1-(3-pyridylmethyl)piperazines have demonstrated nanomolar affinity for the histamine H1 receptor [2]. The compound is commercially available from multiple screening compound suppliers as a research reagent for medicinal chemistry and chemical biology applications.

Scaffold 3‑pyridylmethyl piperazine core investigated for histamine H1 receptor screening
Workflow Medicinal chemistry lead discovery and GPCR chemical probe development
Attribute Predicted moderate lipophilicity and polar surface area supporting peripheral selectivity profiling

Why This Piperazine Scaffold Cannot Be Substituted by Generic Analogs


Piperazine derivatives with closely related substitution patterns can display markedly different physicochemical and pharmacological profiles. For the 1-(3-pyridylmethyl)piperazine class, the position of the pyridyl nitrogen (2- vs 3- vs 4-substitution) is a critical determinant of both molecular recognition at biological targets and ADME properties [1]. The target compound's predicted clogP of 1.90 and tPSA of 62.30 Ų [2] place it in a distinct property space compared to its 2-pyridyl positional isomer (LogP 1.77, tPSA 45.7 Ų) . A tPSA difference of 16.6 Ų is well above the threshold known to influence membrane permeability and CNS exposure, meaning that substitution with the 2-pyridyl isomer would alter the compound's biological distribution profile. Similarly, replacement with a 3,5-dimethoxy analog changes both molecular weight and lipophilicity . These quantifiable property differences demonstrate that in-class compounds are not interchangeable without risking altered target engagement, off-target activity, or pharmacokinetic behavior.

Positional isomer

Switching to the 2‑pyridylmethyl isomer can shift predicted polar surface area enough to alter membrane permeability and CNS exposure profile.

Dimethoxy analog

Replacing 3‑methoxy with 3,5‑dimethoxy adds molecular weight and additional hydrogen‑bond acceptors, likely changing ADME and target‑engagement behavior.

Class‑level context

H1 receptor affinity data exist only for analogs; target engagement of this exact compound requires direct assay verification.

Quantitative Differentiation vs. Closest Structural Analogs


3-Pyridylmethyl vs. 2-Pyridylmethyl Isomer: tPSA and Membrane Permeability Shift

The target compound (3-pyridylmethyl isomer) exhibits a predicted clogP of 1.90 and tPSA of 62.30 Ų [1], compared to the 2-pyridylmethyl positional isomer [1-(3-methoxybenzoyl)-4-(2-pyridinylmethyl)piperazine] which has a LogP of 1.77 and tPSA of 45.7 Ų . The tPSA difference of +16.6 Ų (36% increase) is substantial, as tPSA values below 60-70 Ų are generally associated with favorable blood-brain barrier penetration, while values above this threshold correlate with reduced CNS exposure. The higher tPSA of the 3-pyridyl isomer suggests it may exhibit lower passive CNS penetration, potentially offering a more peripherally selective profile when CNS exclusion is desired.

tPSA isomer shift
Head‑to‑head
+16.6 Ų
62.30 vs 45.7 Ų
Higher tPSA may reduce passive CNS penetration
In silico prediction; functional relevance requires permeability assay validation
Physicochemical profiling CNS drug design ADME prediction

3-Methoxy vs. 3,5-Dimethoxy Analog: Molecular Weight and Lipophilicity Advantage

The target compound (MW 311.39, clogP 1.90, 4 H-bond acceptors) [1] is compared with the 3,5-dimethoxy analog (MW 341.41, logP 1.3048, 6 H-bond acceptors) available from ChemDiv . The target compound has a 30 Da lower molecular weight and a higher predicted logP (ΔlogP = +0.60), indicating greater lipophilicity. In lead optimization, lower MW starting points provide more room for adding functional groups without exceeding Lipinski limits, while higher logP may favor membrane permeation. The reduced H-bond acceptor count (4 vs. 6) may also reduce the likelihood of P-glycoprotein recognition.

MW / logP advantage
Cross‑study comparable
‑30 Da, +0.60 logP
vs 3,5‑dimethoxy analog
Lower MW offers greater synthetic headroom
Predicted values; catalog comparator
Medicinal chemistry Lead optimization Fragment-based design

Class-Level Evidence: Nanomolar Histamine H1 Receptor Affinity

Although direct receptor binding data for the target compound are not publicly available, close structural analogs from the 4-substituted 1-(3-pyridylmethyl)piperazine class have been pharmacologically characterized. Kmoníček et al. (1994) reported that compounds Vc and Vd—which share the 1-(3-pyridylmethyl)piperazine core—inhibit [3H]mepyramine binding to histamine H1 receptors in rat brain membranes with IC50 values of 28 nM and 148 nM, respectively [1]. Compound Vc also demonstrated in vivo antihistamine activity in a guinea pig aerosol model with a PD50 of 4.1 mg/kg p.o. [1]. The target compound differs from Vc and Vd in the nature of the 4-substituent (3-methoxybenzoyl vs. the reported substituents), which may modulate potency and selectivity. Nonetheless, the conserved 3-pyridylmethylpiperazine core provides a validated scaffold for H1 receptor engagement.

H1 receptor affinity
Class‑level
IC₅₀ 28–148 nM (analogs)
Supports H1 screening cascade inclusion
No direct target compound data; extrapolated from 3‑pyridylmethyl piperazine class
Antihistamine H1 receptor GPCR screening

Rotatable Bond Count and MW: Oral Drug-Likeness Comparison

The target compound has 3 rotatable bonds, MW of 311.39, clogP of 1.90, and zero Lipinski violations [1]. In comparison, the 3,5-dimethoxy analog retains 3 rotatable bonds but has a higher MW (341.41) and more H-bond acceptors (6 vs. 4) . Both compounds satisfy Lipinski's Rule of Five; however, the target compound's lower MW and Hacc count provide greater compliance margin. Using the Veber criteria (rotatable bonds ≤10, tPSA ≤140), the target compound (3 rotatable bonds, tPSA 62.30) is well within the favorable oral bioavailability space. The 2-pyridyl isomer (3 rotatable bonds, tPSA 45.7) also meets these criteria , but the target compound's higher tPSA may offer a solubility advantage for formulation.

Drug‑likeness margin
Cross‑study comparable
0 Lipinski violations
3 rotatable bonds, tPSA 62.3
Favorable oral drug‑likeness starting point
Computational assessment; experimental ADME not available
Drug-likeness Lipinski rules Oral bioavailability prediction

Recommended Research and Procurement Scenarios


Peripheral H1 Antagonist Screening with Reduced CNS Penetration Potential

Based on class-level evidence that structurally related 1-(3-pyridylmethyl)piperazines demonstrate nanomolar H1 receptor affinity (IC50 values of 28-148 nM) [1], the target compound is a strong candidate for inclusion in H1 antagonist screening panels. Its elevated tPSA (62.30 Ų) relative to the 2-pyridyl isomer (45.7 Ų) [2] suggests a potentially reduced CNS penetration profile, making it particularly suited for peripheral antihistamine programs where CNS side effects must be minimized.

Lead Optimization with a Low-MW, High-Lipophilicity Piperazine Scaffold

With MW of 311.39 and clogP of 1.90, the target compound offers a 30 Da lower molecular weight and 0.60 log unit higher lipophilicity than the 3,5-dimethoxy analog . This makes it the preferred starting scaffold for medicinal chemistry programs aiming to optimize potency while retaining drug-likeness, as the lower MW provides greater headroom for substituent addition and the higher logP may enhance target engagement in lipophilic binding pockets.

GPCR Chemical Probe Development with Favorable Drug-Likeness

The compound's clean drug-likeness profile (zero Lipinski violations, 3 rotatable bonds, tPSA 62.30) [2] and the established GPCR activity of its structural class [1] position it as a viable chemical probe for target validation studies. Its favorable physicochemical properties facilitate in vitro assay compatibility (e.g., DMSO solubility, membrane permeability), while the 3-pyridylmethyl moiety provides a synthetic handle for further derivatization.

Structure-Property Relationship Studies: 3-Pyridyl vs. 2-Pyridyl Isomers

The quantifiable tPSA difference of 16.6 Ų between the 3-pyridyl (62.30 Ų) and 2-pyridyl (45.7 Ų) isomers [2] makes this pair an ideal tool set for structure-property relationship (SPR) studies investigating how pyridyl nitrogen position affects membrane permeability, efflux transporter recognition, and intracellular target access. Procuring both isomers enables head-to-head comparisons in ADME and target engagement assays.

Application
Selection Property
Validation Focus
Peripheral H1 receptor screening studies
Predicted peripheral selectivity profile
CNS exclusion validation
Medicinal chemistry lead optimization
Low‑MW, higher‑lipophilicity scaffold
SAR expansion and drug‑likeness maintenance
GPCR target validation probe
Clean drug‑likeness and class‑level GPCR activity
Target engagement and assay compatibility
Pyridyl isomer SPR studies
Quantifiable tPSA difference between isomers
Permeability and transporter recognition profiling
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